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Cat. No.: B1293706

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-1sobutylbenzoic acid, also known as 4-(2-methylpropyl)benzoic acid, is an aromatic
carboxylic acid. Its structure, featuring a benzoic acid core with an isobutyl group at the para
position, gives it a combination of hydrophilic and lipophilic properties that are of interest in
various scientific fields, including organic synthesis and materials science.[1] This document
provides a comprehensive overview of its physicochemical characteristics, offering a valuable
resource for professionals working with this compound. While experimental data for some
properties of 4-isobutylbenzoic acid are not readily available in the public domain, this guide
also furnishes detailed experimental protocols for their determination and presents data from
closely related compounds for comparative purposes.

Core Physicochemical Properties

4-1sobutylbenzoic acid typically appears as a white to off-white crystalline solid.[1] It is
characterized by its limited solubility in water and moderate solubility in organic solvents, a
common trait for many aromatic carboxylic acids.[1] The isobutyl group contributes to its
hydrophobic nature.[1]

Table 1: General and Computed Properties of 4-Isobutylbenzoic Acid
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Property Value Source

IUPAC Name 4-(2-methylpropyl)benzoic acid  [2]
p-Isobutylbenzoic acid, 4-(2-

Synonyms ) ) [1]
Methylpropyl)benzoic Acid

CAS Number 38861-88-0 [2]

Molecular Formula C11H1402 [1112]

Molecular Weight 178.23 g/mol [2]
White to off-white crystalline

Appearance , [1]
solid

XLogP3 (Computed) 3.7 [2][3]

Melting and Boiling Points

Specific experimental data for the melting and boiling points of 4-isobutylbenzoic acid are not
readily available in the surveyed literature. However, data for its isomer, 4-tert-butylbenzoic
acid, and the parent compound, benzoic acid, can provide an estimate.

Table 2: Melting and Boiling Points of Related Compounds

Compound Melting Point (°C) Boiling Point (°C)
4-tert-Butylbenzoic acid 164.5 - 165.5 Not available
Benzoic acid 122 250

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state
of a molecule at a given pH, which in turn affects its solubility, reactivity, and biological activity.
The experimental pKa of 4-isobutylbenzoic acid is not readily available. For context, the pKa
of benzoic acid in water is approximately 4.20.
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Solubility Profile

4-Isobutylbenzoic acid is described as having limited solubility in water and moderate
solubility in organic solvents.[1] Quantitative solubility data is not available in the reviewed
literature. For comparison, 4-tert-butylbenzoic acid is reported to be insoluble in water and very
soluble in alcohol and benzene.[4]

Spectral Data

Detailed spectral data, including peak lists and assignments for 4-isobutylbenzoic acid, are
not consistently available. However, based on its chemical structure, the expected spectral
characteristics can be inferred.

Infrared (IR) Spectroscopy

The IR spectrum of 4-isobutylbenzoic acid is expected to show characteristic absorptions for
its functional groups.

Table 3: Predicted IR Absorption Regions for 4-Isobutylbenzoic Acid

Expected Wavenumber

Functional Group Vibration

(cm™)
Carboxylic Acid O-H Stretching 3300 - 2500 (broad)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H Stretching 3000 - 2850
Carboxylic Acid C=0 Stretching 1760 - 1690 (strong)
Aromatic C=C Stretching 1600 - 1450 (multiple bands)
C-O Stretching 1320 - 1210
O-H Bending 1440 - 1395

Nuclear Magnetic Resonance (NMR) Spectroscopy
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H NMR: The proton NMR spectrum would provide information on the different types of protons
in the molecule.

Table 4: Predicted *H NMR Chemical Shifts for 4-lsobutylbenzoic Acid

Approximate Chemical

Protons Multiplicity )
Shift (ppm)

-COOH singlet (broad) 10.0-13.0
Aromatic H (ortho to -COOH) doublet 79-8.1
Aromatic H (ortho to isobutyl) doublet 72-74
-CH2- doublet ~2.5

-CH- multiplet ~1.9

-CHs doublet ~0.9

13C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.
Table 5: Predicted 3C NMR Chemical Shifts for 4-Isobutylbenzoic Acid

| Carbon | Approximate Chemical Shift (ppm) | |---|---|---] | -COOH | 170 - 180 | | Aromatic C
(ipso-COOH) | 128 - 132 | | Aromatic C (ipso-isobutyl) | 145 - 150 | | Aromatic C (ortho to -
COOH) | 129 - 131 | | Aromatic C (ortho to isobutyl) | 127 - 129 | | -CH2- | ~45| | -CH- | ~30 | | -
CHs | ~22 |

Mass Spectrometry (MS)

The mass spectrum of 4-isobutylbenzoic acid would show a molecular ion peak
corresponding to its molecular weight (178.23 g/mol ). Common fragmentation patterns for
benzoic acids involve the loss of the hydroxyl group (-OH, 17 amu) and the carboxyl group (-
COOH, 45 amu).

Experimental Protocols

For properties where experimental data is lacking, the following established methodologies can
be employed.
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Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, dry sample of 4-
isobutylbenzoic acid is packed into a capillary tube and heated at a controlled rate. The
temperature range over which the substance melts from a solid to a liquid is recorded as the
melting point.

Determination of pKa by Potentiometric Titration

The pKa can be determined by titrating a solution of 4-isobutylbenzoic acid with a
standardized solution of a strong base, such as sodium hydroxide, while monitoring the pH.

Methodology:

o Preparation: A known concentration of 4-isobutylbenzoic acid is dissolved in a suitable
solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

e Titration: The solution is titrated with a standardized solution of NaOH, added in small
increments.

e Measurement: The pH of the solution is measured after each addition of titrant using a
calibrated pH meter.

¢ Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Preparation Titration Analysis
Dissolve 4-isobutylbenzoic acid Add standardized NaOH Measure pH after . . . pKa = pH at half-
[ in water/ethanol mixture j [ in small increments j [ each addition Plot pH vs. Volume of NaOH Determine half-equivalence point equivalence point

Click to download full resolution via product page

Workflow for pKa Determination by Potentiometric Titration.

Determination of Solubility by the Shake-Flask Method
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The shake-flask method is a reliable technique for determining the equilibrium solubility of a
compound in a specific solvent.

Methodology:

Preparation: An excess amount of solid 4-isobutylbenzoic acid is added to a known volume
of the solvent in a sealed flask.

» Equilibration: The flask is agitated in a constant temperature bath for a sufficient period (e.qg.,
24-48 hours) to ensure that equilibrium is reached.

e Separation: The undissolved solid is separated from the solution by filtration or
centrifugation.

e Analysis: The concentration of 4-isobutylbenzoic acid in the saturated solution is
determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Add excess 4-isobutylbenzoic acid
to a known volume of solvent

Agitate at constant temperature
(e.g., 24-48 hours)

Separate undissolved solid
(filtration/centrifugation)

Analyze concentration of dissolved
acid in the supernatant (UV-Vis/HPLC)

Calculate Solubility
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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